

Application Note: LC-MS/MS Quantification of 1-Methylisonicotinamide using Deuterated Internal Standard

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Compound of Interest

Compound Name: 1-Methyl-d3 Isonicotinamide
Chloride

Cat. No.: B1156548

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Introduction & Biological Context

1-Methylisonicotinamide (1-MINA) is the 4-position isomer of the prominent metabolic biomarker 1-Methylnicotinamide (1-MNA). While 1-MNA (3-isomer) is the primary metabolite of Nicotinamide N-methyltransferase (NNMT) and a key indicator of NAD⁺ salvage pathway activity [1], the 4-isomer (1-MINA) is often utilized as a structural probe, a specific isomeric control, or a target in investigations involving 4-pyridone oxidation pathways.

Due to the permanent positive charge on the quaternary ammonium nitrogen, 1-MINA exhibits high polarity, making it unretainable on standard C18 Reversed-Phase (RP) columns without ion-pairing reagents. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention and separation from isobaric interferences (such as 1-MNA).

Why 1-Methyl-d3 Isonicotinamide Chloride? Using the deuterated analog (d3-IS) is critical for correcting:

- Matrix Effects: Co-eluting phospholipids in plasma/urine can suppress ionization. The d3-IS experiences the same suppression, normalizing the signal.
- Extraction Efficiency: Corrects for variability in protein precipitation recovery.

Chemical & Physical Properties[1]

Feature	Analyte (1-MINA)	Internal Standard (d3-1-MINA)
IUPAC Name	4-Carbamoyl-1-methylpyridin-1-ium	4-Carbamoyl-1-(methyl-d3)pyridin-1-ium
Formula	C ₇ H ₉ N ₂ O ⁺ (Chloride salt)	C ₇ H ₆ D ₃ N ₂ O ⁺ (Chloride salt)
Precursor Ion (Q1)	m/z 137.1	m/z 140.1
Quantifier Ion (Q3)	m/z 94.1 (M - CONH ₂)	m/z 97.1 (M - CONH ₂)
Solubility	Water, Methanol	Water, Methanol
LogP	-2.5 (Highly Polar)	-2.5 (Highly Polar)

“

Technical Note: The transition m/z 137 → 94 corresponds to the loss of the carbamoyl group (CONH₂, 43 Da), leaving the methylated pyridinium ring. Since the deuterium label is on the N-methyl group, the IS fragment shifts by +3 Da to m/z 97.

Experimental Workflow Diagram

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the HILIC mechanism.



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Caption: Workflow for the extraction and HILIC-MS/MS quantification of 1-Methylisonicotinamide.

Detailed Protocol

Reagents and Materials[2][3][4]

- Analyte Standard: 1-Methylisonicotinamide Chloride (Sigma/Cayman).
- Internal Standard: **1-Methyl-d3 Isonicotinamide Chloride** (e.g., TRC or C/D/N Isotopes).
- LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
- Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

Solution Preparation

- Stock Solutions (1 mg/mL): Dissolve accurately weighed Analyte and IS in water. (Do not use pure ACN as solubility is limited). Store at -20°C.
- Working IS Solution (500 ng/mL): Dilute the IS stock in 90% ACN / 10% Water.
- Calibration Standards: Prepare a serial dilution of the Analyte in the Working IS Solution to maintain a constant IS concentration. Range: 1 ng/mL to 1000 ng/mL.

Sample Preparation (Protein Precipitation)[2]

- Aliquot 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

- Add 200 μ L of Working IS Solution (Cold ACN containing the d3-IS).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to an LC vial.
 - Critical Step: If the peak shape is poor (solvent effect), dilute the supernatant 1:1 with pure ACN before injection to match the initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (HILIC):

- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).
- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Gradient:
 - 0.0 min: 90% B
 - 1.0 min: 90% B
 - 5.0 min: 50% B
 - 5.1 min: 90% B
 - 8.0 min: 90% B (Re-equilibration is crucial in HILIC).

Mass Spectrometry (ESI+):

- Source: Electrospray Ionization (Positive).[1][2]

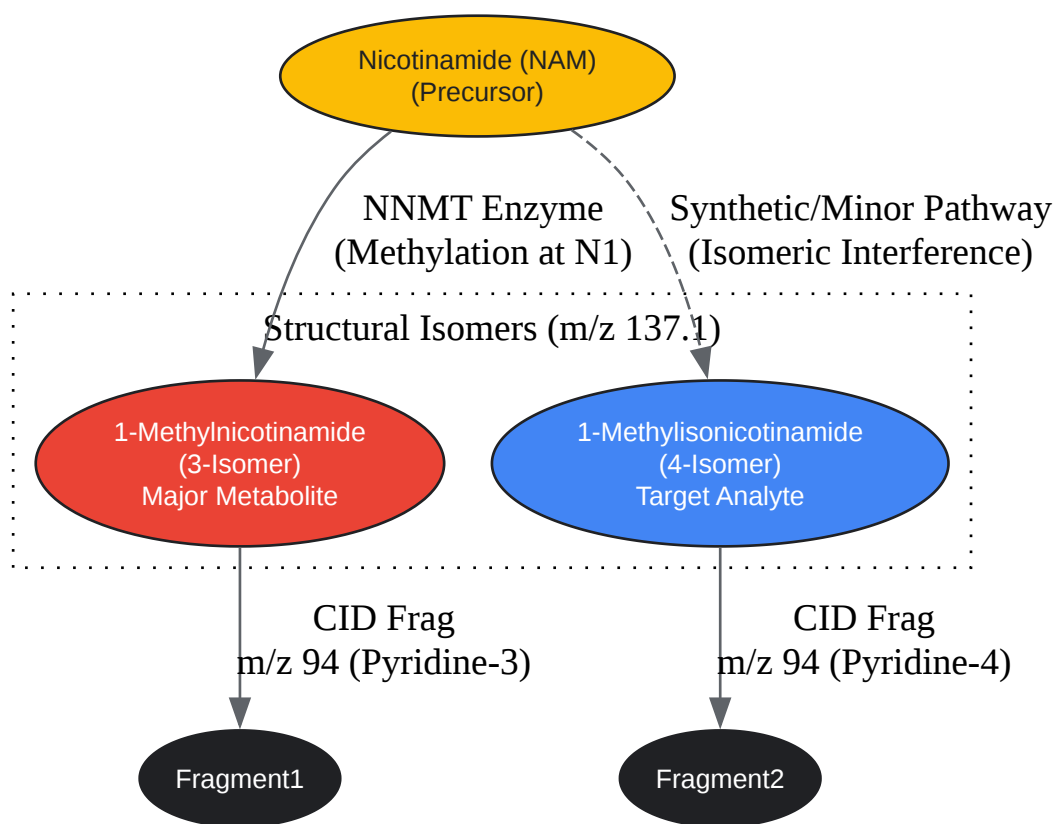
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 500°C.
- MRM Transitions:

Compound	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
1-MINA	137.1	94.1	25	20	Quantifier
1-MINA	137.1	78.1	25	28	Qualifier
d3-IS	140.1	97.1	25	20	IS Quantifier

Isomer Specificity (The "Iso" vs. "Normal" Problem)

A common pitfall is the interference from 1-Methylnicotinamide (1-MNA), the 3-isomer, which is naturally abundant in plasma. Both isomers have the same mass (m/z 137.1) and similar fragments.

- Differentiation: HILIC columns often separate these isomers based on the position of the amide group.
- Validation Check: Inject a pure standard of 1-MNA (3-isomer) and 1-MINA (4-isomer) separately to determine retention times. Ensure baseline resolution ($R_s > 1.5$).



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Caption: Structural relationship between Nicotinamide, the major metabolite 1-MNA, and the target analyte 1-Methylisonicotinamide.

Validation & Troubleshooting

- Linearity: The method should be linear from 1–1000 ng/mL with $R^2 > 0.99$. Use $1/x^2$ weighting.
- Carryover: HILIC columns can retain quaternary amines. Inject a blank after the highest standard to verify <20% of LLOQ signal.
- Matrix Effects: Compare the peak area of the IS in extracted matrix vs. pure solvent. If suppression > 20%, dilute the sample further or switch to ZIC-HILIC (Zwitterionic) phases which often handle matrix better than bare silica [2].

References

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Sources

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